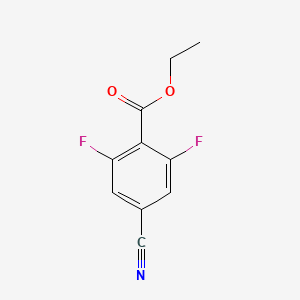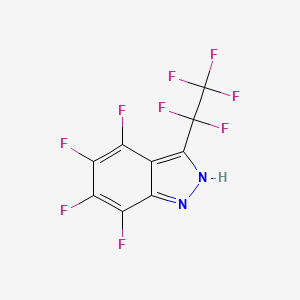![molecular formula C11H8BrN3O B15132181 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazoquinoline core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .
Scientific Research Applications
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazoquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the bromine atom, which may affect its biological activity.
8-chloro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
8-fluoro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one makes it unique compared to its analogs. Bromine’s larger size and different electronegativity compared to chlorine or fluorine can lead to distinct reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H8BrN3O |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
8-bromo-1-methyl-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8BrN3O/c1-15-10-7-4-6(12)2-3-8(7)13-5-9(10)14-11(15)16/h2-5H,1H3,(H,14,16) |
InChI Key |
WQJCBGBMQBKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[C1MIm]TfAc](/img/structure/B15132141.png)



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)



